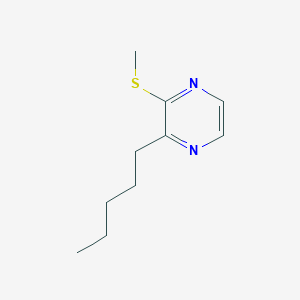

Pyrazine, 3-methylthio-2-pentyl

Description

Structure

3D Structure

Properties

CAS No. |

113685-87-3 |

|---|---|

Molecular Formula |

C10H16N2S |

Molecular Weight |

196.31 g/mol |

IUPAC Name |

2-methylsulfanyl-3-pentylpyrazine |

InChI |

InChI=1S/C10H16N2S/c1-3-4-5-6-9-10(13-2)12-8-7-11-9/h7-8H,3-6H2,1-2H3 |

InChI Key |

QPQMKGUVJKDKOV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=NC=CN=C1SC |

Origin of Product |

United States |

Occurrence and Origin of Pyrazine, 3 Methylthio 2 Pentyl

Natural Sources and Distribution Patterns

The distribution of pyrazines is widespread, ranging from thermally processed foods to fermented products and even certain raw vegetables. The specific substitution pattern on the pyrazine (B50134) ring dictates the precise aroma characteristics.

Microbial Origin and Metabolic Pathways

Certain microorganisms, notably species of Bacillus, Corynebacterium, Pseudomonas, and various fungi, are known to synthesize pyrazines. nih.gov These compounds are byproducts of their metabolism, often contributing to the characteristic aroma of fermented foods like natto (fermented soybeans). The specific pyrazines produced are highly dependent on the microbial strain and the composition of the growth medium. researchgate.net For sulfur-containing pyrazines, the metabolic pathways would likely involve the incorporation of sulfur-containing amino acids, such as methionine or cysteine, from the substrate.

Plant-Derived Occurrence and Biosynthetic Precursors

While less common than in thermally processed foods, some pyrazines, particularly methoxypyrazines responsible for the bell pepper aroma in some wines, are found in plants. The biosynthesis in plants involves the amination of 1,2-dicarbonyl compounds, which are derived from amino acids. adv-bio.com For a compound like "Pyrazine, 3-methylthio-2-pentyl," the plant-based precursors would theoretically include a sulfur-containing amino acid and a five-carbon moiety, likely derived from other amino acids or lipid degradation products. However, specific pathways for such a compound in plants have not been documented.

Formation Mechanisms in Complex Biogenic Matrices

In complex food systems, the formation of pyrazines is a multifaceted process. It is primarily driven by heat, but enzymatic and microbial activities during processing and storage can also contribute. The interaction of various precursors within the food matrix, including amino acids, sugars, and lipids, leads to a diverse array of pyrazine structures. Sulfur-containing pyrazines, in particular, are known to be formed in cooked meats and roasted coffee, where sulfur-containing precursors are abundant. acs.org

Pathways of De Novo Formation in Model Systems

To understand the complex reactions occurring in food, scientists often use model systems to study the formation of specific compounds under controlled conditions.

Maillard-Type Reactions and Pyrazine Formation

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating. It is the primary pathway for the formation of a vast number of flavor compounds, including pyrazines. The general mechanism involves the condensation of an α-aminocarbonyl compound, formed from the Strecker degradation of an amino acid, with another α-aminocarbonyl or an α-dicarbonyl compound.

For the formation of "this compound," the key precursors in a Maillard reaction would be:

A sulfur source: Most likely the amino acid methionine or cysteine.

A source for the pentyl group: This could originate from the amino acids leucine (B10760876) or isoleucine, or from the degradation of lipids.

The pyrazine ring backbone: This is formed from the reaction of α-dicarbonyls (from sugar degradation) and the amino group from the amino acids.

The "methylthio" group (-SCH₃) strongly suggests the involvement of methionine, which contains this functional group.

Thermal Degradation and Volatilization Mechanisms of Precursors

High temperatures are crucial for the degradation of precursors and the subsequent volatilization of the formed pyrazines. The thermal degradation of sulfur-containing amino acids like cysteine and methionine generates key intermediates such as methanethiol, which can then react with other Maillard reaction products to form sulfur-substituted pyrazines. nih.gov The pentyl group would likely be incorporated through the reaction of a five-carbon aldehyde or ketone, a product of the degradation of other food components. The final step would be the cyclization and oxidation to form the stable aromatic pyrazine ring.

Synthetic Methodologies for Pyrazine, 3 Methylthio 2 Pentyl

Classical Heterocyclic Synthesis Approaches

Classical methods for constructing the pyrazine (B50134) core remain fundamental in organic synthesis. These approaches typically involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines, followed by oxidation.

Condensation Reactions with Thioether Precursors

The most direct classical route to a pyrazine ring is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For the synthesis of 3-methylthio-2-pentylpyrazine, this would theoretically involve the reaction between a diamine and a dicarbonyl compound where the pentyl and methylthio groups are already incorporated into one of the precursors.

A plausible retrosynthetic analysis suggests the condensation of 1,2-diaminoethane with a suitably substituted α-dicarbonyl compound, such as 1-(methylthio)heptane-2,3-dione. However, the synthesis and stability of such α-dicarbonyl thioethers can be challenging. An alternative condensation could involve precursors like an α-amino ketone.

The general reaction is the Staedel–Rugheimer pyrazine synthesis (1876), where a 2-haloacetophenone reacts with ammonia (B1221849) to form an amino ketone, which then dimerizes, condenses, and is oxidized to a pyrazine. cas.cn A variation is the Gutknecht pyrazine synthesis (1879), which also relies on the self-condensation of an α-amino ketone. cas.cn

A proposed classical synthesis pathway is detailed in the table below:

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Notes |

| 1 | Heptanoyl chloride | 1. Diazomethane (CH₂N₂) 2. HBr | 1-Bromoheptan-2-one | Formation of an α-haloketone. |

| 2 | 1-Bromoheptan-2-one | Sodium thiomethoxide (NaSMe) | 1-(Methylthio)heptan-2-one | Nucleophilic substitution to introduce the thioether. |

| 3 | 1-(Methylthio)heptan-2-one | Selenium dioxide (SeO₂) | 1-(Methylthio)heptane-2,3-dione | Oxidation to the required α-dicarbonyl compound. |

| 4 | 1-(Methylthio)heptane-2,3-dione, 1,2-Diaminoethane | Condensation, followed by oxidation (e.g., air, Cu(II) salts) | 3-Methylthio-2-pentylpyrazine | Final pyrazine ring formation. |

This classical approach, while conceptually straightforward, may be limited by the availability and stability of the precursors, as well as potential side reactions.

Alkylation and Thioalkylation Strategies for the Pyrazine Core

A more flexible and commonly employed classical strategy involves the stepwise functionalization of a pre-formed pyrazine ring. This approach allows for the introduction of the alkyl and methylthio groups in separate, controlled steps.

A logical sequence would begin with the synthesis of 2-pentylpyrazine, followed by the introduction of the methylthio group at the 3-position. The synthesis of 2-alkylpyrazines can be achieved through various methods, including the reaction of organometallic reagents with halopyrazines or the condensation of a 1,2-diamine with an appropriate α-dicarbonyl compound.

Once 2-pentylpyrazine is obtained, the subsequent challenge is the regioselective introduction of the methylthio group. This is typically achieved by first introducing a halogen at the 3-position, which then serves as a handle for nucleophilic aromatic substitution (SNAr) with a thiolate. The pyrazine ring is sufficiently electron-deficient to facilitate SNAr reactions, especially with good leaving groups like halogens. nih.gov

A proposed stepwise functionalization is outlined below:

| Step | Starting Material | Reagents/Conditions | Product | Notes |

| 1 | Pyrazine | Pentyl lithium or Pentyl Grignard reagent, then oxidation | 2-Pentylpyrazine | Direct alkylation of the pyrazine ring. |

| 2 | 2-Pentylpyrazine | Halogenating agent (e.g., N-Bromosuccinimide) | 3-Bromo-2-pentylpyrazine | Regioselective halogenation at the position adjacent to the alkyl group. |

| 3 | 3-Bromo-2-pentylpyrazine | Sodium thiomethoxide (NaSMe) | 3-Methylthio-2-pentylpyrazine | Nucleophilic aromatic substitution to introduce the methylthio group. |

Modern Catalytic and Stereoselective Synthesis

Modern synthetic methods, particularly those employing transition metal catalysis, have revolutionized the construction of substituted heterocycles, offering milder conditions and greater functional group tolerance.

Transition Metal-Catalyzed Coupling Reactions for Substituted Pyrazines

Transition metal-catalyzed cross-coupling reactions provide powerful tools for the synthesis of functionalized pyrazines. Reactions such as Suzuki, Stille, and Negishi couplings are widely used for C-C bond formation on the pyrazine core. nih.gov

A plausible strategy for 3-methylthio-2-pentylpyrazine would involve a dihalopyrazine as a scaffold, followed by sequential cross-coupling reactions. For instance, starting with 2,3-dichloropyrazine, a selective coupling could first introduce the pentyl group, followed by a second reaction to install the methylthio group. The selectivity of the first coupling can often be controlled by the choice of catalyst and reaction conditions.

An alternative modern approach is the direct C-H functionalization of the pyrazine ring. nih.gov This method avoids the need for pre-halogenation, making it more atom-economical. For example, a transition metal catalyst could mediate the direct coupling of 2-pentylpyrazine with a methylthiolating agent. While elegant, achieving high regioselectivity in C-H functionalization can be a significant challenge.

A proposed transition metal-catalyzed synthesis is summarized below:

| Step | Starting Material | Reagents/Conditions | Product | Notes |

| 1 | 2,3-Dichloropyrazine | Pentylzinc chloride, Pd catalyst (e.g., Pd(dppf)Cl₂) | 3-Chloro-2-pentylpyrazine | Selective Negishi coupling. |

| 2 | 3-Chloro-2-pentylpyrazine | Sodium thiomethoxide, Pd or Cu catalyst | 3-Methylthio-2-pentylpyrazine | Catalyzed nucleophilic substitution or Buchwald-Hartwig type coupling. |

This catalytic approach represents a state-of-the-art method for constructing highly substituted pyrazines.

Enantioselective Synthesis Strategies for Chiral Analogs (if applicable)

The target molecule, 3-methylthio-2-pentylpyrazine, is achiral as the pentyl group is a straight chain. Therefore, enantioselective synthesis is not directly applicable.

However, if a chiral analog were desired, for instance, where the pentyl group is substituted to create a stereocenter (e.g., 3-methylthio-2-(1-methylbutyl)pyrazine), enantioselective methods would be crucial. Such strategies could involve:

Asymmetric Catalysis: Employing a chiral transition metal catalyst in a cross-coupling reaction with a prochiral substrate.

Chiral Pool Synthesis: Starting from an enantiomerically pure precursor, such as a chiral amino acid, to construct the pyrazine ring. For example, the homodimerization of enantiopure α-amino aldehydes can lead to chiral disubstituted pyrazines. nih.gov

These approaches would be essential for controlling the stereochemistry of chiral analogs of the target compound.

Chemoenzymatic and Biocatalytic Pathways

The biosynthesis of alkylpyrazines is well-documented, particularly in the context of food chemistry where they are formed during fermentation and roasting processes. Microorganisms such as Bacillus subtilis are known to produce a variety of alkylpyrazines. The biosynthesis typically involves the condensation of amino acids and sugars.

While a specific biocatalytic pathway for 3-methylthio-2-pentylpyrazine has not been reported, a chemoenzymatic approach could be envisioned. This might involve the enzymatic synthesis of a 2-pentylpyrazine precursor from bio-based feedstocks, followed by a chemical step to introduce the methylthio group.

Potential enzymatic reactions that could be harnessed include:

Transaminase activity: To form α-amino ketones from amino acids and sugars.

Oxidoreductase activity: To catalyze the final aromatization step to the pyrazine ring.

A hypothetical chemoenzymatic route could involve the microbial production of 2-pentylpyrazine, which is then isolated and subjected to chemical thioalkylation as described in section 3.1.2. This approach would leverage the efficiency of biological systems for constructing the core structure while relying on established chemical methods for the final functionalization.

Advanced Analytical Characterization of Pyrazine, 3 Methylthio 2 Pentyl

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of "Pyrazine, 3-methylthio-2-pentyl". These methods provide detailed information about the molecule's atomic composition, connectivity, and the nature of its chemical bonds.

High-Resolution Mass Spectrometry and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the identification of "this compound". It provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. For "this compound" (C10H16N2S), the expected exact mass can be calculated and compared with the measured mass to confirm the molecular formula.

Electron Ionization (EI) is a common ionization technique used in conjunction with mass spectrometry for the analysis of volatile compounds like pyrazines. The resulting mass spectrum is characterized by a series of fragment ions that provide a unique fingerprint of the molecule. The fragmentation of "this compound" typically proceeds through several key pathways:

Alpha-Cleavage: The bond adjacent to the pyrazine (B50134) ring is susceptible to cleavage. The loss of the pentyl group or a portion of it is a common fragmentation pathway.

McLafferty Rearrangement: If the alkyl chain is long enough, a hydrogen atom can be transferred to the pyrazine ring, leading to the elimination of a neutral alkene.

Cleavage of the Methylthio Group: The C-S bond can break, leading to the loss of the methylthio group (•SCH3) or a methyl radical (•CH3) from the sulfur atom.

A plausible fragmentation pattern is detailed in the table below:

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 196 | [C10H16N2S]+• | Molecular Ion |

| 181 | [C9H13N2S]+ | Loss of •CH3 |

| 149 | [C7H9N2S]+ | Loss of •C3H7 (propyl radical) |

| 125 | [C5H5N2S]+ | Cleavage of the pentyl chain |

| 94 | [C4H2N2S]+• | Cleavage of the pentyl and methyl groups |

This table represents a hypothetical fragmentation pattern based on known principles of mass spectrometry for similar compounds, as specific experimental data for "this compound" is not widely available.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for the complete structural assignment of "this compound".

¹H NMR Spectroscopy: The proton NMR spectrum would exhibit characteristic signals for the protons on the pyrazine ring and the pentyl and methylthio substituents. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the pyrazine ring and the sulfur atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyrazine ring are typically found in the downfield region (140-160 ppm) due to the aromatic and heteroatomic nature of the ring.

A predicted set of chemical shifts for "this compound" is presented below:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazine-H | 8.0 - 8.3 | - |

| -SCH₃ | 2.4 - 2.6 | 14 - 16 |

| -CH(pentyl) | 3.0 - 3.3 | 45 - 50 |

| -CH₂(pentyl) | 1.5 - 1.8 | 30 - 35 |

| -CH₂(pentyl) | 1.2 - 1.4 | 22 - 25 |

| -CH₂(pentyl) | 1.2 - 1.4 | 28 - 32 |

| -CH₃(pentyl) | 0.8 - 1.0 | 13 - 15 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared and Raman Spectroscopic Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" for the compound.

Infrared Spectroscopy: The IR spectrum of "this compound" would show characteristic absorption bands for:

C-H stretching vibrations of the aromatic pyrazine ring and the aliphatic pentyl group.

C=N and C=C stretching vibrations within the pyrazine ring.

C-S stretching vibrations of the methylthio group.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the symmetric vibrations of the pyrazine ring and the C-S bond, which may be weak in the IR spectrum.

Chromatographic Separation and Isolation Techniques

Due to the complexity of the matrices in which "this compound" is often found, such as food and beverages, chromatographic techniques are essential for its separation, isolation, and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Optimization

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used technique for the analysis of volatile and semi-volatile compounds like "this compound". Optimization of the GC conditions is critical for achieving good separation and sensitivity.

Key parameters for optimization include:

Column Selection: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of pyrazine derivatives.

Temperature Program: A carefully controlled temperature ramp is employed to ensure the separation of "this compound" from other volatile compounds in the sample.

Injector and Detector Temperatures: These are optimized to ensure efficient vaporization of the analyte and to prevent condensation.

The retention time of "this compound" on a given column is a characteristic feature that aids in its identification.

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

While GC-MS is ideal for volatile analysis, High-Performance Liquid Chromatography (HPLC) can be employed for the purification of "this compound" from non-volatile matrices or for quantification when derivatization is employed.

Reversed-Phase HPLC: A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution is often necessary to achieve optimal separation.

Detection: A UV detector set at the wavelength of maximum absorbance for the pyrazine ring (around 270-280 nm) is typically used. For higher sensitivity and selectivity, a mass spectrometer can be coupled with the HPLC system (LC-MS).

The combination of these advanced analytical techniques provides a comprehensive toolkit for the unambiguous identification, structural elucidation, and quantification of "this compound", a compound of significant interest in the field of flavor chemistry.

Quantitative Analytical Methods

Accurate quantification of 3-methylthio-2-pentylpyrazine is essential for understanding its contribution to flavor profiles and for monitoring its presence in various products or environmental samples. This requires the development of certified reference materials and robust sample preparation protocols.

Development of Reference Standards and Calibration Protocols

A prerequisite for any quantitative analysis is the availability of a high-purity reference standard. As commercial standards for 3-methylthio-2-pentylpyrazine may not be readily available, its development would involve custom synthesis, purification, and comprehensive characterization.

The synthesis could potentially be achieved by reacting a chloropyrazine precursor with pentanethiol, followed by methylation of the thiol group. Purification would likely involve preparative chromatography to achieve an assay of ≥98%.

Once purified, the reference standard must be rigorously characterized to confirm its identity and purity, which is documented in a Certificate of Analysis. This involves a suite of analytical techniques. The data presented in the table below for the related compound, 2-methyl-3-(methylthio)pyrazine (B1346595), illustrates the type of information required for a certified reference standard. thegoodscentscompany.comnih.gov

Table 2: Required Characterization Data for a Reference Standard of this compound (Illustrated with data from an analogue)

| Property | Value (for 2-methyl-3-(methylthio)pyrazine) | Analytical Method |

| IUPAC Name | 2-methyl-3-(methylthio)pyrazine | Nomenclature Generation |

| CAS Number | 2882-20-4 | Chemical Registry |

| Molecular Formula | C₆H₈N₂S | Mass Spectrometry, Elemental Analysis |

| Molecular Weight | 140.21 g/mol | Mass Spectrometry |

| Assay (Purity) | ≥98% | GC-FID, HPLC-UV, qNMR |

| Refractive Index | 1.570 - 1.590 @ 20°C | Refractometry |

| Specific Gravity | 1.133 - 1.153 @ 25°C | Densitometry |

| Flash Point | 98.89 °C | Closed-Cup Flash Point Tester |

| Spectroscopic Data | ¹H NMR, ¹³C NMR, IR, UV-Vis, MS | Spectroscopic Analysis |

Data sourced for the analogue compound 2-methyl-3-(methylthio)pyrazine from PubChem and The Good Scents Company. thegoodscentscompany.comnih.gov

With a certified reference standard, a calibration protocol can be established. This typically involves preparing a series of standard solutions of known concentrations and analyzing them using the chosen method (e.g., SFC-MS, GC-MS). A calibration curve is generated by plotting the instrument response against the concentration, which is then used to determine the concentration of the analyte in unknown samples.

Advanced Sample Preparation for Complex Biological and Environmental Matrices

The analysis of trace levels of 3-methylthio-2-pentylpyrazine in complex matrices like food, biological fluids, or environmental water samples presents a significant challenge. nih.gov The matrix contains numerous interfering compounds that can mask the analyte signal or affect the accuracy of the quantification. Therefore, an effective sample preparation step is crucial to isolate the analyte and remove interferences.

Several advanced techniques can be employed for this purpose:

Solid-Phase Extraction (SPE): This is a highly versatile technique that uses a solid sorbent packed in a cartridge to selectively retain the analyte from a liquid sample. For a compound like 3-methylthio-2-pentylpyrazine, a reverse-phase sorbent (e.g., C18) could be effective. The sample is loaded onto the cartridge, interferences are washed away, and the analyte is then eluted with a small volume of a strong organic solvent.

Liquid-Liquid Extraction (LLE): This classic technique partitions the analyte between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent like dichloromethane (B109758) or hexane). The choice of solvent is critical to ensure efficient extraction of the pyrazine derivative.

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample, either by direct immersion or from the headspace. mdpi.com For a semi-volatile compound, headspace SPME followed by GC-MS analysis is a common and highly sensitive approach.

The choice of method depends on the matrix, the required detection limit, and the available instrumentation. The determination of sulfur-containing compounds can be particularly challenging, but modern analytical methods are well-equipped for their quantification in real-world samples when coupled with appropriate sample preparation. nih.gov

Table 3: Comparison of Sample Preparation Techniques for this compound

| Technique | Principle | Advantages | Disadvantages |

| Solid-Phase Extraction (SPE) | Analyte partitions onto a solid sorbent. | High recovery, good selectivity, easily automated. | Can be costly, method development required. |

| Liquid-Liquid Extraction (LLE) | Analyte partitions between two immiscible liquids. | Inexpensive, high sample capacity. | Requires large volumes of organic solvents, can be labor-intensive. |

| Solid-Phase Microextraction (SPME) | Analyte adsorbs onto a coated fiber. | Solvent-free, high sensitivity, simple. | Fiber fragility, potential for matrix effects. mdpi.com |

Biochemical and Biological Research Perspectives on Pyrazine, 3 Methylthio 2 Pentyl

Metabolic Pathways and Biotransformation Studies

Direct metabolic studies on Pyrazine (B50134), 3-methylthio-2-pentyl are not available in the current scientific literature. However, research on other alkyl- and methylthio-pyrazines provides a foundational understanding of its likely biotransformation pathways.

Enzymatic Degradation and Inactivation Mechanisms

In mammalian systems, the pyrazine ring itself is generally found to be stable and resistant to cleavage. nih.govresearchgate.net The primary route of metabolism for many pyrazines involves the enzymatic modification of their side chains. For alkylpyrazines, a common metabolic pathway is the oxidation of the alkyl group to a carboxylic acid. researchgate.net For instance, studies on 2-methylpyrazine (B48319) have shown its conversion to pyrazine-2-carboxylic acid. researchgate.net

Based on these findings, it can be hypothesized that Pyrazine, 3-methylthio-2-pentyl, would undergo similar enzymatic degradation. The pentyl group at the 2-position would be a likely target for oxidation, potentially leading to the formation of a corresponding carboxylic acid derivative. The methylthio group at the 3-position may also be subject to enzymatic modification, such as S-oxidation.

While mammalian enzymes may not readily cleave the pyrazine ring, certain microorganisms have demonstrated the ability to degrade pyrazines, utilizing them as a sole source of carbon and nitrogen. nih.govresearchgate.netnih.gov Bacterial strains, including those from the genera Bacillus, Flavobacterium, Corynebacterium, and Pseudomonas, have been identified as capable of mineralizing pyrazine compounds. researchgate.net The precise enzymatic mechanisms for pyrazine ring cleavage by these microorganisms are still under investigation but are thought to involve oxidative pathways. researchgate.net

Interaction with Cellular Detoxification Systems

The interaction of pyrazines with cellular detoxification systems, particularly the cytochrome P450 (CYP) enzymes, has been a subject of study. The CYP system is a major pathway for the metabolism of a wide range of xenobiotics. nih.govnih.gov

Research on (methylthio)methylpyrazine, a structurally related compound, has shown that it can act as an inducer of several CYP isoenzymes in rats, including those in the CYP2B, CYP3A, and CYP2E subfamilies. nih.gov This suggests that this compound, could potentially interact with and modulate the activity of these important detoxification enzymes.

Furthermore, some pyrazines are known to be conjugated with glutathione (B108866) (GSH), a key component of the phase II detoxification pathway, prior to excretion. nih.gov This conjugation increases the water solubility of the compounds, facilitating their removal from the body. It is plausible that this compound, could also be a substrate for glutathione S-transferases (GSTs), the enzymes that catalyze this conjugation.

Receptor Interaction and Signaling Pathway Investigations

The ability of pyrazines to interact with various receptors is fundamental to their roles as flavor compounds and signaling molecules.

Ligand-Receptor Binding Studies (in vitro and in silico)

The olfactory perception of pyrazines is mediated by specific olfactory receptors (ORs) in the nasal epithelium. Recent research has identified the human olfactory receptor OR5K1 as a specialized receptor for a range of alkylpyrazines. nih.govrsc.org This receptor is activated by various pyrazines, suggesting a conserved mechanism for their detection across different mammalian species. Given its alkyl and methylthio substituents, this compound, could potentially be a ligand for OR5K1 or other related olfactory receptors.

Beyond olfaction, some pyrazine derivatives have been shown to interact with other receptor systems. For example, certain substituted pyrazinones have been identified as allosteric modulators of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. researchgate.net In silico docking studies have also been employed to investigate the binding of pyrazine derivatives to various protein targets, including enzymes and receptors, to predict potential biological activities. mdpi.comnih.gov

Modulatory Effects on Specific Enzyme Activities

Several studies have highlighted the ability of pyrazine derivatives to modulate the activity of specific enzymes. For instance, pyrazinamide, a pyrazine-containing drug, and its metabolite pyrazinoic acid have been shown to inhibit aminocarboxy-muconate-semialdehyde decarboxylase, an enzyme involved in tryptophan metabolism.

More broadly, pyrazine-containing compounds have been investigated as inhibitors of various kinases, which are key regulators of cellular processes. researchgate.netconsensus.app The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, facilitating interaction with the hinge region of kinase proteins. While these studies have focused on more complex pyrazine derivatives, they establish the potential for the pyrazine scaffold to serve as a basis for enzyme inhibitors.

Role in Interspecies Chemical Communication

Pyrazines are well-documented as semiochemicals, molecules that mediate interactions between organisms. They can function as pheromones (intraspecies communication) or kairomones (interspecies communication).

Numerous alkylpyrazines have been identified as alarm pheromones in various ant species. For example, 2,5-dimethylpyrazine (B89654) and 2-ethyl-3,6-dimethylpyrazine are known to elicit alarm responses in ants. The structural characteristics of the alkyl side chains are crucial for the specific activity of these pheromones.

Pyrazines also play a role in the chemical communication between insects and other organisms. For example, certain methoxypyrazines produced by ladybird beetles act as warning signals to predators. Furthermore, the odor of pyrazines has been shown to potentiate taste aversion learning in predators like birds, indicating their role as kairomones. Studies have also suggested that pyrazine odors may act as ectohormones, interacting with the physiology of predators.

Given that this compound, possesses both alkyl and sulfur-containing functional groups, it has the structural features consistent with known semiochemicals. The combination of these groups could impart specific signaling properties, potentially playing a role in communication systems that are yet to be discovered.

Olfactory Receptor Binding and Chemosensory Perception in Model Organisms

The perception of pyrazines, which often contribute to "nutty" or "green" aromas, is initiated by their binding to specific olfactory receptors (ORs). chemcom.be While the precise receptor for this compound has not been definitively identified, research on related pyrazines has pinpointed key human olfactory receptors involved in their detection, notably OR5K1 and OR2AG1. chemcom.be

Studies have shown that OR5K1 is activated by a range of pyrazine derivatives, particularly those associated with nutty, roasted, and musty odors. chemcom.be The potency of pyrazine agonists for OR5K1 is influenced by their molecular structure. For instance, the presence of two nitrogen atoms and two ethyl moieties enhances agonist potency. Furthermore, the substitution of an ethyl group with a methoxy (B1213986) or methylthio group can increase the activity of the ligand. chemcom.be

Conversely, OR2AG1 is typically triggered by pyrazines described as having "green, pea, earthy, beany" characteristics. chemcom.be For this receptor, an isopropyl or isobutyl group, along with a methoxy function, are crucial for full activity. chemcom.be Unsubstituted pyrazine does not activate this receptor, highlighting the importance of specific substitutions on the pyrazine ring. chemcom.be Research on 2-isobutyl-3-methoxypyrazine, a potent bell-pepper odorant, has demonstrated saturable binding to olfactory mucosa homogenates in the micromolar range, which is competitively inhibited by other bell-pepper smelling odorants but not by pyrazines with different odor profiles. nih.gov This suggests a high degree of specificity in receptor-ligand interactions.

In insects, odorant-binding proteins (OBPs) play a crucial role in transporting hydrophobic odorant molecules through the aqueous sensillum lymph to the olfactory receptors. nih.gov While specific studies on this compound are not available, the general mechanism involves these OBPs binding to odorants and, in some cases, contributing to the deactivation of the odor signal. nih.gov

Table 1: Olfactory Receptor Activity for Selected Pyrazines

| Pyrazine Compound | Associated Odor Description | Activating Olfactory Receptor | Key Structural Features for Activity |

| 2,5-dimethylpyrazine | Nutty, roasted, coffee | OR5K1 | Two nitrogen atoms, two ethyl moieties enhance potency |

| 2-isopropyl-3-methoxypyrazine | Green, pea, earthy | OR2AG1 | Isopropyl or isobutyl group, methoxy function are necessary |

| 2-methoxy-3,5-dimethylpyrazine | Not specified | OR5K1 (potent activator) | Methoxy group substitution increases activity |

| 2-isobutyl-3-methoxypyrazine | Bell pepper | Specific receptor in cow olfactory mucosa | Competitively inhibited by similar odorants |

This table is generated based on available data for related pyrazine compounds due to a lack of specific data for this compound.

Ecological Significance in Microbial or Plant Interactions

Pyrazines are widespread in nature, produced by a variety of organisms including bacteria, fungi, plants, and insects, where they serve diverse ecological functions. nih.govresearchgate.net These volatile organic compounds (VOCs) can act as signaling molecules (semiochemicals) and defense compounds.

In the context of plant-microbe interactions, pyrazines are recognized as microbial volatile organic compounds (MVOCs) that can have antimicrobial properties. adv-bio.com This suggests a role in protecting plants from pathogenic bacteria and fungi. adv-bio.com The production of pyrazines by a plant can act as a defense mechanism, deterring herbivores with their "green" taste in unripe fruit. adv-bio.com Furthermore, some pyrazines can enhance a plant's immunity and protect it from weeds and parasites. adv-bio.com

Bacteria are significant producers of a wide array of pyrazines. For instance, various strains of Bacillus subtilis isolated from fermented soybeans have been shown to produce a range of alkylpyrazines, including 2-methylpyrazine, 2,3-dimethylpyrazine, 2,5-dimethylpyrazine, and 2,6-dimethylpyrazine. nih.govresearchgate.net The specific types and quantities of pyrazines produced can vary between different bacterial strains. mdpi.com The biosynthesis of these compounds in bacteria often utilizes precursors such as L-threonine and acetoin. nih.gov

Some soil bacteria produce pyrazines that play a role in the complex chemical communication within the soil microbiome. oup.com For example, the volatile compound 2,5-bis(1-methylethyl)-pyrazine is produced during the co-cultivation of Burkholderia sp. and Paenibacillus sp., highlighting the role of microbial interactions in the production of these signaling molecules. oup.com In insects, certain pyrazines function as alarm pheromones, as seen in leafcutter ants which release the compound when threatened to alert the colony. adv-bio.com

Table 2: Examples of Pyrazines Produced by Microorganisms and their Potential Ecological Roles

| Producing Organism (Strain) | Pyrazine Compound(s) Produced | Potential Ecological Role |

| Bacillus subtilis (various strains) | 2-methylpyrazine, 2,3-dimethylpyrazine, 2,5-dimethylpyrazine, 2,6-dimethylpyrazine | Flavor compound in fermented foods, potential antimicrobial activity |

| Burkholderia sp. & Paenibacillus sp. (co-culture) | 2,5-bis(1-methylethyl)-pyrazine | Interspecies signaling in soil microbiome |

| Leafcutter Ants | Unspecified pyrazines | Alarm pheromone |

This table provides examples from related compounds to illustrate the ecological significance of pyrazines, as direct data for this compound is not available.

Computational and Theoretical Studies of Pyrazine, 3 Methylthio 2 Pentyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule based on its electronic structure. These ab initio (from first principles) and Density Functional Theory (DFT) methods provide insights into molecular geometry, stability, and reactivity without the need for experimental data.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. rsc.org It is particularly effective for calculating the geometries and energies of molecules like Pyrazine (B50134), 3-methylthio-2-pentyl. rsc.org A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO and the gap between them are critical descriptors of a molecule's reactivity and kinetic stability.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive.

In studies of other pyrazine derivatives, DFT calculations, often using the B3LYP functional, have been employed to determine these parameters and map the electron density distribution, identifying sites susceptible to electrophilic or nucleophilic attack. rsc.orgsemanticscholar.org For Pyrazine, 3-methylthio-2-pentyl, such analysis would reveal how the pentyl and methylthio substituents influence the electronic properties of the pyrazine ring.

Table 1: Key Parameters from DFT-Based Molecular Orbital Analysis This interactive table outlines the typical parameters obtained from DFT calculations for a molecule like this compound and their significance.

| Parameter | Description | Significance for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating capability. Higher values suggest stronger donation. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting capability. Lower values suggest stronger acceptance. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Correlates with chemical stability and reactivity. A smaller gap implies higher reactivity. |

| Ionization Potential | The minimum energy required to remove an electron. | Related to HOMO energy; measures the molecule's resistance to oxidation. |

| Electron Affinity | The energy released when an electron is added. | Related to LUMO energy; measures the molecule's tendency to be reduced. |

| Electronegativity (χ) | The tendency of the molecule to attract electrons. | Calculated from HOMO and LUMO energies. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Calculated from the HOMO-LUMO gap. |

| Electrophilicity Index (ω) | A measure of the molecule's electrophilic nature. | Identifies the propensity to accept electrons. |

Ab initio quantum chemistry methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide another avenue for high-accuracy calculations. semanticscholar.org These methods are instrumental in predicting various spectroscopic properties, which can then be compared with experimental data for validation.

For this compound, these calculations could predict:

Vibrational Spectra (IR and Raman): Calculations can determine the vibrational frequencies and intensities, aiding in the assignment of experimental FT-IR and FT-Raman spectral bands. chemrxiv.org

NMR Spectra: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. nih.gov This is highly valuable for confirming the molecular structure, especially the specific positions of the substituents on the pyrazine ring. The protocol involves optimizing the molecular geometry and then calculating the shielding tensors for each nucleus. nih.gov

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is often used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. rsc.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a computational microscope to view the time-dependent behavior of a molecular system. semanticscholar.org By solving Newton's equations of motion for a system of atoms and molecules, MD can explore how this compound moves, flexes, and interacts with its environment over time. This is particularly important for a flexible molecule containing a pentyl group.

MD simulations are exceptionally well-suited for studying how a solute molecule behaves in a solvent. For this compound, a simulation would typically place one or more of the molecules in a box filled with a chosen solvent (e.g., water or ethanol) to analyze:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute.

Intermolecular Interactions: The specific interactions between the pyrazine derivative and the solvent. Due to its structure, the compound can participate in several types of interactions, including hydrogen bonds (with the pyrazine nitrogen atoms as acceptors) and hydrophobic interactions (involving the pentyl chain). nih.gov

Diffusion and Transport Properties: MD can calculate the diffusion coefficient of the molecule in a given medium. nih.gov

Studies on similar pyrazine compounds interacting with proteins or polymers have used MD to elucidate the key binding forces, such as hydrophobic forces and hydrogen bonding, that stabilize the complex. semanticscholar.orgnih.gov

The pentyl and methylthio side chains of this compound are not rigid; they can rotate around their single bonds, leading to numerous possible three-dimensional shapes, or conformations. MD simulations can map the conformational energy landscape to identify the most stable (lowest energy) and most populated conformations.

This is achieved by running a long simulation and periodically sampling the structure. The resulting trajectory can be analyzed to plot the potential energy as a function of key dihedral angles, revealing the energy wells that correspond to stable conformers. Understanding the preferred conformations is crucial as the 3D shape of a molecule dictates how it interacts with biological targets.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics applies computational methods to solve chemical problems, often involving the analysis of large datasets of chemical compounds. One of its most significant applications is in the development of Quantitative Structure-Activity Relationship (QSAR) models.

A QSAR study aims to build a mathematical model that correlates the chemical structure of a series of compounds with their measured biological activity. nih.gov While no specific QSAR model for this compound has been published, the methodology is broadly applicable. semanticscholar.org The process involves:

Data Set Collection: A group of structurally related pyrazine derivatives with measured biological activity (e.g., inhibitory concentration, IC₅₀) is assembled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to find a correlation between a subset of the descriptors and the biological activity. semanticscholar.org

Validation: The model's predictive power is rigorously tested to ensure it is robust and not a result of chance correlation. researchgate.net

QSAR models developed for pyrazine derivatives have successfully identified key structural features, such as steric and hydrophobic properties, that contribute to their activity. japsonline.com For this compound, a QSAR study would involve calculating a wide range of descriptors to potentially predict its activity based on models built from similar compounds.

Table 2: Representative Molecular Descriptors for QSAR Analysis of this compound This interactive table lists examples of descriptors that would be calculated in a cheminformatics analysis to build a QSAR model.

| Descriptor Class | Example Descriptor | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Constitutional | Atom Count | The total number of atoms of a specific type. |

| Topological | Wiener Index | A distance-based descriptor derived from the graph representation of the molecule. |

| Topological | Balaban Index | A topological index that considers the connectivity of the molecular graph. |

| Geometric | Molecular Surface Area | The total surface area of the molecule. |

| Geometric | Molecular Volume | The volume occupied by the molecule. |

| Physicochemical | LogP (Octanol-Water Partition) | A measure of the molecule's hydrophobicity. |

| Physicochemical | Topological Polar Surface Area (TPSA) | The surface area contributed by polar atoms; relates to membrane permeability. frontiersin.org |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| Quantum-Chemical | HOMO/LUMO Energies | As described in the DFT section, these relate to electronic reactivity. |

| 3D-MoRSE | 3D-MoRSE Descriptors | 3D Molecule Representation of Structures based on Electron diffraction. researchgate.net |

Descriptor Calculation and Feature Selection

The computational investigation of "this compound" involves the calculation of a wide array of molecular descriptors. These descriptors are numerical representations of the molecule's structural and electronic features, which are essential for developing predictive models. Methodologies such as Density Functional Theory (DFT) are employed to ascertain the electronic and quantum chemical properties of pyrazine derivatives. ijournalse.org The selection of relevant features from this large pool of descriptors is a critical step to build robust and interpretable models.

A variety of molecular descriptors can be calculated to characterize the physicochemical properties of pyrazine derivatives. These are broadly categorized into electronic, topological, and quantum chemical descriptors. ijournalse.orgnih.gov For instance, studies on alkylpyrazines have highlighted the importance of both electronic and topological features in determining their odor strength. nih.gov

Commonly calculated descriptors for pyrazine compounds include:

Electronic Descriptors: Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and Mulliken charges. semanticscholar.orgresearchgate.net

Topological Descriptors: Molecular connectivity indices and shape indices. nih.gov

Quantum Chemical Descriptors: Total energy, heat of formation, and frontier orbital electron densities. ijournalse.orgsemanticscholar.org

Once calculated, feature selection techniques are applied to identify the most influential descriptors for a particular property. Techniques like stepwise multiple linear regression (MLR), genetic algorithms (GA), and particle swarm optimization (PSO) are utilized to select a subset of descriptors that best correlate with the property of interest, while avoiding overfitting. ijournalse.orgnih.gov For example, in Quantitative Structure-Activity Relationship (QSAR) studies of pyrazine derivatives, these methods have been successfully used to select descriptors that predict biological activity. semanticscholar.orgnih.gov

Below is an illustrative table of descriptor types that would be calculated for "this compound".

| Descriptor Category | Specific Descriptors | Potential Relevance |

| Electronic | Dipole Moment, HOMO Energy, LUMO Energy, NBO Charges | Reactivity, intermolecular interactions, and spectral properties. semanticscholar.orgresearchgate.net |

| Topological | Molecular Connectivity, Shape Indices, Wiener Index | Molecular size, shape, and branching, which can influence physical properties. nih.gov |

| Quantum Chemical | Heat of Formation, Total Energy, Electron Affinity | Thermodynamic stability and reactivity. ijournalse.orgsemanticscholar.org |

| Steric | Molar Volume, Surface Area, Ovality | Influence on receptor binding and transport properties. |

Predictive Modeling for Undisclosed Properties

Predictive modeling for undisclosed properties of "this compound" leverages the calculated descriptors and selected features to build Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical relationship between the molecular structure and a specific property or activity.

Several modeling techniques are employed, ranging from linear to non-linear methods. Multiple Linear Regression (MLR) is a common starting point, providing easily interpretable models. ijournalse.orgsemanticscholar.orgnih.gov However, for complex relationships, non-linear methods such as Artificial Neural Networks (ANN) and Locally Weighted Regression (LWR) often provide superior predictive power. semanticscholar.orgnih.govresearchgate.net

For instance, 2D-QSPR models have been developed for a series of pyrazine derivatives to predict their odor thresholds using MLR. ijournalse.org In other studies, 3D-QSPR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to model the olfactive properties of pyrazines, yielding statistically significant models. researchgate.net These models use 3D grid-based descriptors to represent the steric and electrostatic fields of the molecules.

The predictive performance of these models is rigorously evaluated using statistical metrics such as the coefficient of determination (R²), the cross-validated coefficient of determination (Q² or r²cv), and the root-mean-squared error of prediction (RMSEP) for an external test set. nih.govresearchgate.net A high R² and Q² and a low RMSEP indicate a robust and predictive model. For example, a CoMFA model for pyrazine odor thresholds yielded an r²cv of 0.605 and an r² of 0.788. researchgate.net

The table below summarizes the types of predictive models and their potential applications for "this compound".

| Modeling Technique | Description | Potential Application for Undisclosed Properties | Key Statistical Parameters |

| Multiple Linear Regression (MLR) | A linear approach that models the relationship between a dependent variable and one or more independent variables. ijournalse.orgnih.gov | Prediction of properties like boiling point, vapor pressure, or retention indices. | R², Adjusted R², F-statistic. semanticscholar.org |

| Artificial Neural Network (ANN) | A non-linear computational model inspired by the structure and function of biological neural networks. semanticscholar.orgresearchgate.net | Modeling complex, non-linear relationships such as odor profiles or biological activities. researchgate.net | R², Mean Squared Error (MSE). semanticscholar.org |

| Comparative Molecular Field Analysis (CoMFA) | A 3D-QSPR technique that correlates the steric and electrostatic fields of molecules with their biological activity. researchgate.net | Predicting receptor binding affinity or sensory properties. | q², r², Predictive r². researchgate.net |

| Comparative Molecular Similarity Indices Analysis (CoMSIA) | An extension of CoMFA that includes additional descriptor fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. researchgate.net | Providing a more detailed understanding of structure-activity relationships for properties like olfaction. | q², r², Predictive r². researchgate.net |

Future Research Directions and Unexplored Avenues for Pyrazine, 3 Methylthio 2 Pentyl

Investigation of Novel Biosynthetic Routes and Precursors

The biological production of pyrazines is a promising alternative to chemical synthesis, offering environmentally friendly production methods. nih.gov Research has shown that microorganisms, particularly bacteria like Bacillus subtilis, are capable of synthesizing various alkylpyrazines. nih.gov The biosynthesis typically involves precursors such as amino acids and sugars. nih.gov For instance, L-threonine is a known precursor for 2,5-dimethylpyrazine (B89654). nih.gov

Future research on Pyrazine (B50134), 3-methylthio-2-pentyl should focus on identifying specific microbial strains and precursor molecules that lead to its formation. This would involve screening microorganisms isolated from environments where pyrazines are naturally abundant, such as fermented foods. nih.gov The key challenge lies in elucidating the specific enzymatic pathways that attach both the pentyl group and the methylthio group to the pyrazine ring. The biosynthesis mechanism for many complex pyrazines is still poorly understood, representing a novel area of study. nih.gov

Table 1: Potential Biosynthetic Precursors for Pyrazine, 3-methylthio-2-pentyl

| Component | Potential Precursor(s) | Rationale |

|---|---|---|

| Pyrazine Ring | Amino acids (e.g., Glycine, Alanine, Threonine) + Sugar-derived dicarbonyls | Common pathway for the formation of the core pyrazine structure in microorganisms. |

| Pentyl Group | Leucine (B10760876), Isoleucine, or related branched-chain amino acids | These amino acids can serve as donors for five-carbon chains through established metabolic pathways. |

| Methylthio Group | Methionine or other sulfur-containing compounds | Methionine is a common biological methyl and sulfur donor, crucial for forming methylthio moieties. |

Development of Advanced Synthetic Strategies for Pyrazine Analogs

The chemical synthesis of substituted pyrazines can be challenging, often suffering from low regioselectivity and requiring harsh reaction conditions. mdpi.com Developing advanced synthetic strategies is crucial for creating analogs of this compound, which could be used to probe structure-activity relationships or develop new flavor profiles.

Future work could explore novel catalytic methods for the selective functionalization of the pyrazine core. mdpi.com Strategies such as 1,3-dipolar cycloaddition, which has been successfully applied to the synthesis of related heterocycles like pyrazolines, could be adapted for creating pyrazine derivatives with high selectivity and yield. nih.gov Research into greener solvents and more efficient reaction protocols would also be a valuable contribution, moving away from traditional volatile organic compounds. mdpi.com The development of a robust synthetic platform would enable the creation of a library of analogs, varying the alkyl chain length and the position of the methylthio group to systematically study their properties.

Exploration of Environmental Fate and Degradation Mechanisms

The environmental impact of synthetic flavor compounds is an area of growing importance. There is very little information available on the degradation of pyrazines in the environment. nih.govresearchgate.net While some bacteria have been isolated that can use simple pyrazines as a carbon source, the degradation pathways, particularly the mechanism of ring cleavage, remain largely unknown. nih.govnih.gov

A critical area of future research is to determine the biodegradability of this compound. Studies should aim to isolate microorganisms from soil or industrial wastewater that can metabolize this compound. Subsequent research would involve identifying the metabolic intermediates to propose a degradation pathway. It is known that some substituted pyrazines are poorly biodegradable, which could raise concerns about their persistence in the environment. researchgate.net Therefore, understanding the abiotic degradation processes, such as photolysis, is also essential for a complete environmental risk assessment. tandfonline.com

Integration with Omics Technologies for Systems-Level Understanding

Omics technologies, such as metabolomics, proteomics, and genomics, offer a powerful approach for a holistic understanding of how flavor compounds like this compound are formed and how they contribute to the sensory properties of food. researchgate.net The field of "flavoromics" aims to correlate the complete chemical profile of a food product with its flavor. researchgate.net

Future research could apply a multi-omics approach to study systems where this compound is present, for example, in roasted or fermented products. By combining metabolomics (to quantify the compound and its precursors) with proteomics (to identify enzymes involved in its formation) and sensory analysis, researchers can build predictive models. nih.gov This systems-level understanding can be used to control and optimize the formation of desirable flavor compounds during food processing. researchgate.net

Table 2: Application of Omics Technologies to Study this compound

| Omics Technology | Research Question | Potential Outcome |

|---|---|---|

| Metabolomics | What are the precursors and metabolic byproducts associated with the formation of this pyrazine? | Identification of key metabolic pathways and control points for its synthesis. nih.gov |

| Proteomics | Which enzymes are upregulated during the production of this pyrazine in a biological system? | Discovery of novel enzymes responsible for pyrazine biosynthesis. nih.gov |

| Transcriptomics | Which genes are expressed in microorganisms that produce this pyrazine? | Understanding the genetic regulation of the biosynthetic pathway. nih.gov |

| Flavoromics | How does the concentration of this pyrazine correlate with specific flavor attributes in a complex food matrix? | Validating its role as a key odor-active compound and understanding its interactions with other flavor molecules. researchgate.net |

Mechanistic Studies on Fundamental Biological Interactions at a Molecular Level

Pyrazine-based compounds are known to engage in a variety of biological interactions, which is fundamental to both their sensory perception and potential pharmacological activities. figshare.commdpi.com The pyrazine ring can act as a hydrogen bond acceptor via its nitrogen atoms and participate in nonpolar interactions. figshare.comacs.org

For this compound, future mechanistic studies should focus on its interaction with biological targets, particularly human olfactory receptors. Techniques such as molecular docking and computational modeling could predict the binding mode of the molecule within the receptor pocket. These computational studies, followed by experimental validation, would help elucidate how the pentyl and methylthio substituents contribute to binding affinity and specificity, ultimately determining its characteristic odor profile. Understanding these fundamental interactions at a molecular level is a key step in designing novel flavor compounds with tailored sensory characteristics. acs.org

| Methylthio Group | Dipole-Dipole, Hydrophobic Interactions | Can modulate polarity and binding to specific receptor subtypes. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.